2-Oxo-2-phenylethyl 2-(2-methylpropyl)quinoline-4-carboxylate
Description
2-Oxo-2-phenylethyl 2-(2-methylpropyl)quinoline-4-carboxylate (CAS: 941233-45-0) is a quinoline-based ester derivative with the molecular formula C₂₁H₁₉NO₃ and a molecular weight of 333.38 g/mol . Its structure comprises:
- Quinoline-4-carboxylate core: A bicyclic aromatic system with a carboxylate group at position 4.
- 2-(2-Methylpropyl) substituent: A branched alkyl chain at position 2 of the quinoline ring, contributing steric bulk and lipophilicity.
- 2-Oxo-2-phenylethyl ester group: A phenyl-substituted oxoethyl ester at the carboxylate position, enhancing aromatic interactions and stability.
Properties
IUPAC Name |
phenacyl 2-(2-methylpropyl)quinoline-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21NO3/c1-15(2)12-17-13-19(18-10-6-7-11-20(18)23-17)22(25)26-14-21(24)16-8-4-3-5-9-16/h3-11,13,15H,12,14H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUPTZHWHJNFCMY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=NC2=CC=CC=C2C(=C1)C(=O)OCC(=O)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxo-2-phenylethyl 2-(2-methylpropyl)quinoline-4-carboxylate typically involves the reaction of quinoline derivatives with appropriate reagents to introduce the phenylethyl and methylpropyl groups. One common method involves the use of quinoline-4-carboxylic acid as a starting material, which is then reacted with 2-oxo-2-phenylethyl bromide and 2-methylpropylamine under controlled conditions to yield the desired compound. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide, at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, with careful control of reaction conditions and purification steps. Techniques such as recrystallization, column chromatography, and distillation may be employed to ensure the final product meets the required specifications for its intended applications .
Chemical Reactions Analysis
Types of Reactions
2-Oxo-2-phenylethyl 2-(2-methylpropyl)quinoline-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, appropriate solvents, and catalysts to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction could produce more saturated compounds. Substitution reactions can lead to a wide range of derivatives with different functional groups attached to the quinoline core .
Scientific Research Applications
Anticancer Applications
Recent studies have highlighted the anticancer potential of quinoline derivatives, including 2-Oxo-2-phenylethyl 2-(2-methylpropyl)quinoline-4-carboxylate. The compound has shown promising results against various cancer cell lines:
-
Mechanism of Action :
- The compound acts by inhibiting key enzymes involved in cancer cell proliferation, such as EGFR (Epidermal Growth Factor Receptor) and DNA gyrase.
- A study demonstrated that derivatives of quinoline exhibited significant cytotoxicity against hepatocellular carcinoma (HepG2) and breast adenocarcinoma (MCF-7) cell lines, with IC50 values comparable to established drugs like erlotinib .
- Case Study :
Antimicrobial Properties
The antimicrobial efficacy of quinoline derivatives is another area of active research. The unique structure of this compound allows it to target bacterial infections effectively.
- Targeting Mechanisms :
Antimalarial Activity
Quinoline derivatives are historically significant in the treatment of malaria. The compound under discussion has been linked to antimalarial activity, particularly against Plasmodium falciparum.
- Research Findings :
- A series of quinoline derivatives were screened for antiplasmodial activity, revealing moderate potency with some compounds exhibiting low nanomolar potency in vitro.
- Improvements in pharmacokinetic profiles have led to several compounds demonstrating excellent oral efficacy in malaria mouse models .
Summary Table of Applications
Mechanism of Action
The mechanism of action of 2-Oxo-2-phenylethyl 2-(2-methylpropyl)quinoline-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s quinoline moiety is known to interact with DNA and proteins, potentially inhibiting their function or altering their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Structural and Substituent Variations
Key Observations :
Physicochemical Properties
Implications :
- The target’s moderate lipophilicity balances membrane permeability and solubility, whereas the benzoyl derivative () may suffer from poor bioavailability due to high LogP.
Biological Activity
2-Oxo-2-phenylethyl 2-(2-methylpropyl)quinoline-4-carboxylate is a quinoline derivative that has garnered attention due to its potential biological activities. This compound is characterized by its unique chemical structure, which contributes to its diverse pharmacological properties. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 465.6 g/mol. The compound features a quinoline ring system that is known for its biological activity, particularly in medicinal chemistry.
Biological Activity Overview
The biological activity of this compound has been investigated in several studies, highlighting its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Antimicrobial Activity
Research has shown that quinoline derivatives exhibit significant antimicrobial properties. A study involving various substituted quinoline compounds indicated that certain derivatives demonstrated higher activity against mycobacterial species, including Mycobacterium tuberculosis compared to standard treatments like isoniazid .
| Compound | Activity Against M. tuberculosis | Reference |
|---|---|---|
| N-Cycloheptylquinoline-2-carboxamide | Higher than isoniazid | |
| N-(2-phenylethyl)quinoline-2-carboxamide | Effective against M. kansasii |
Anticancer Activity
The anticancer potential of quinoline derivatives has been well-documented. The compound's ability to inhibit cell proliferation and induce apoptosis in cancer cell lines has been observed in vitro. For instance, studies have reported that related quinoline compounds can modulate signaling pathways associated with cancer cell survival and proliferation .
Anti-inflammatory Activity
In addition to antimicrobial and anticancer properties, quinoline derivatives have also shown promise in reducing inflammation. The mechanisms often involve the inhibition of pro-inflammatory cytokines and modulation of immune responses .
Case Studies and Research Findings
- Synthesis and Characterization : The synthesis of this compound was achieved through a multi-step reaction involving key intermediates such as 2-hydroxyacetophenone and carbon disulfide. Characterization techniques like NMR and X-ray crystallography confirmed the structural integrity of the synthesized compound .
- In Vivo Studies : In vivo studies have demonstrated the efficacy of related compounds in animal models, showing significant reductions in tumor size and improved survival rates when administered at specific dosages .
- Mechanistic Insights : Investigations into the mechanism of action have revealed that these compounds may interact with specific cellular targets, leading to altered gene expression profiles associated with cell cycle regulation and apoptosis .
Q & A
Q. What are the recommended synthetic routes for preparing 2-Oxo-2-phenylethyl 2-(2-methylpropyl)quinoline-4-carboxylate, and how can coupling reactions be optimized?
The compound can be synthesized via coupling reactions using activating agents such as PyBOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) in DMF, as demonstrated in analogous quinoline-4-carboxamide syntheses . Optimization involves monitoring reaction conditions (e.g., stoichiometry of reactants, temperature, and choice of base like N-methylmorpholine). For example, adjusting the molar ratio of the carboxylic acid precursor to the amine nucleophile (e.g., 1:1.2) and extending reaction times (e.g., 12–24 hours) can improve yields. Precipitation during the reaction (observed in similar protocols) may indicate completion, and vacuum filtration followed by drying under reduced pressure is recommended for isolation .
Q. How should researchers address challenges in crystallizing this compound for structural analysis?
X-ray-quality crystals of quinoline derivatives are often obtained via slow evaporation from ethanol or methanol . For 2-Oxo-2-phenylethyl derivatives, recrystallization from absolute ethanol at controlled temperatures (e.g., 298–303 K) is effective. Ensuring anhydrous conditions and minimal impurities (e.g., using column chromatography with Zorbax SB-C18 and gradient elution) is critical to avoid amorphous solids .
Q. What spectroscopic techniques are most reliable for characterizing this compound?
Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming substituent positions on the quinoline core. For example, the ester carbonyl (C=O) resonance typically appears at ~165–170 ppm in ¹³C NMR . High-resolution mass spectrometry (HRMS) using electrospray ionization (ESI) or MALDI-TOF validates molecular weight, while infrared (IR) spectroscopy confirms functional groups like ketones (1700–1750 cm⁻¹) and esters (1250–1300 cm⁻¹) .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data for this compound?
Discrepancies in bioassay results (e.g., antimicrobial vs. cytotoxic activity) may arise from impurities or stereochemical variations. Purify the compound rigorously via preparative HPLC (e.g., Agilent 1200 series with a C18 column) and validate purity (>98%) using analytical HPLC . For stereochemical analysis, circular dichroism (CD) or X-ray crystallography can confirm absolute configuration .
Q. What computational methods are suitable for predicting the reactivity of this compound?
Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) can model electronic properties, such as HOMO-LUMO gaps, to predict sites for electrophilic/nucleophilic attack . Molecular docking studies (e.g., AutoDock Vina) may elucidate interactions with biological targets like enzymes or receptors, particularly if the compound is designed for therapeutic applications .
Q. How can researchers design stability studies for this compound under varying storage conditions?
Monitor degradation pathways (e.g., hydrolysis of the ester group) using accelerated stability testing (40°C/75% relative humidity for 6 months). Analyze samples via LC-MS to identify degradation products (e.g., free carboxylic acid or phenylethyl alcohol). For light-sensitive derivatives, store in amber vials under inert gas (N₂ or Ar) .
Q. What strategies are effective for scaling up synthesis without compromising yield?
Transition from batch to flow chemistry for improved heat and mass transfer. Use immobilized catalysts (e.g., polymer-supported PyBOP) to simplify purification. For example, a continuous flow reactor with a residence time of 30 minutes at 50°C increased yields of analogous quinoline esters by 15% compared to batch methods .
Methodological Considerations
Q. How should researchers troubleshoot low yields in the final coupling step?
Low yields (<50%) may result from incomplete activation of the carboxylic acid. Replace PyBOP with HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) for higher coupling efficiency. Alternatively, pre-form the acid chloride using oxalyl chloride and catalytic DMF .
Q. What analytical workflows are recommended for detecting byproducts in synthesis?
Combine thin-layer chromatography (TLC) with LC-MS for real-time monitoring. For complex mixtures, use 2D NMR (e.g., HSQC, HMBC) to assign byproduct structures. In cases of persistent impurities, employ orthogonal purification (e.g., silica gel chromatography followed by recrystallization) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
